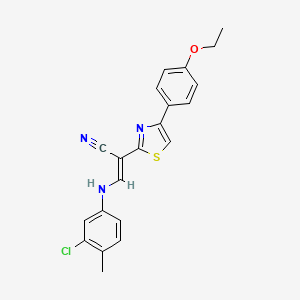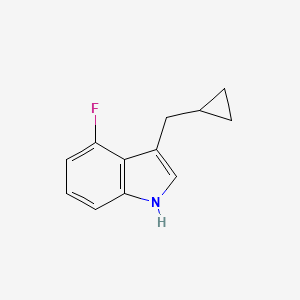
3-(Cyclopropylmethyl)-4-fluoro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-4-fluoro-1H-indole (CPMFI) is a synthetic molecule that has a wide range of applications in the scientific research field. It is an indole derivative, a type of heterocyclic aromatic compound, which is composed of a six-membered aromatic ring fused with a five-membered nitrogen-containing ring. CPMFI is a valuable tool for studying a variety of biological processes, and its unique properties make it a promising molecule for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indole derivatives, including structures such as 3-(Cyclopropylmethyl)-4-fluoro-1H-indole, are central to a broad spectrum of organic syntheses and pharmacological applications. A comprehensive review of indole synthesis methods offers a classification of various approaches to construct the indole core, emphasizing the diversity and adaptability of indole chemistry in synthesizing novel compounds with potential scientific and therapeutic uses. This classification aids in understanding how specific substitutions, such as the cyclopropylmethyl and fluoro groups, might influence the synthesis route and the biological activity of the resulting compounds (Taber & Tirunahari, 2011).
Pharmacokinetics and Hepatic Protection
Research on indole derivatives, including those structurally related to 3-(Cyclopropylmethyl)-4-fluoro-1H-indole, has identified their significant roles in hepatic protection. Indole-3-Carbinol (I3C) and its derivatives are highlighted for their pleiotropic protective effects against chronic liver injuries. These effects are mediated through modulation of transcriptional factors, signaling pathways, oxidative stress, and DNA synthesis, showcasing the potential of indole derivatives in managing liver diseases through multiple mechanisms of action (Wang et al., 2016).
Umpolung and C2-Functionalization of Indole
The concept of umpolung, or polarity inversion, has been applied to indole derivatives to achieve C2-functionalization, a critical modification that influences the biological activity of indole-based compounds. This strategy highlights the innovative approaches in synthetic chemistry to modify the indole core, potentially expanding the utility of compounds like 3-(Cyclopropylmethyl)-4-fluoro-1H-indole in pharmaceutical research and development (Deka, Deb, & Baruah, 2020).
Chemoprotective Agent in Cancer
Indole derivatives, particularly Indole-3-Carbinol (I3C), have been studied for their chemoprotective properties against breast and prostate cancer. This research underscores the potential of indole compounds in cancer prevention and therapy, suggesting that modifications such as those found in 3-(Cyclopropylmethyl)-4-fluoro-1H-indole could offer new avenues for cancer treatment strategies (Bradlow, 2008).
Molecular Imaging and Fluorophore Toxicity
The role of fluorophores, including those derived from indole structures, in molecular imaging highlights the importance of understanding their toxicity profiles. This knowledge is crucial for safely using indole-based fluorophores in real-time cancer diagnosis and imaging, indicating the relevance of functional groups, such as the fluoro substitution in 3-(Cyclopropylmethyl)-4-fluoro-1H-indole, in designing safer imaging agents (Alford et al., 2009).
Eigenschaften
IUPAC Name |
3-(cyclopropylmethyl)-4-fluoro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-10-2-1-3-11-12(10)9(7-14-11)6-8-4-5-8/h1-3,7-8,14H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZSBOEZGYODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CNC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethyl)-4-fluoro-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

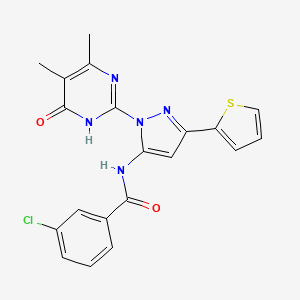
![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)
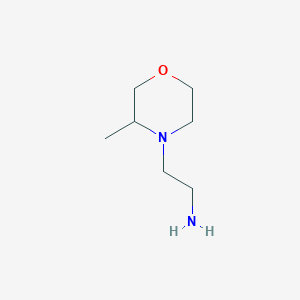
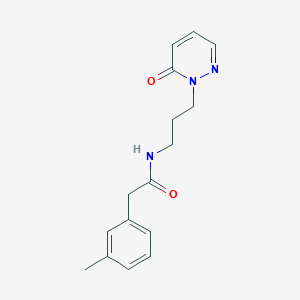
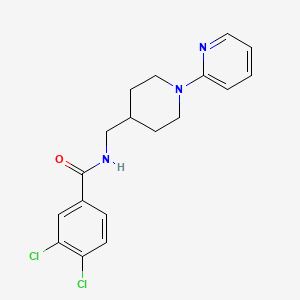
![5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2976341.png)

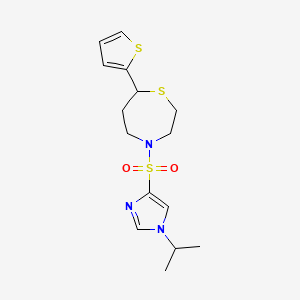
![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976349.png)
![6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2976352.png)

![(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride](/img/structure/B2976354.png)
